N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC10183794
Molecular Formula: C15H12FN5O
Molecular Weight: 297.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN5O |
|---|---|
| Molecular Weight | 297.29 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C15H12FN5O/c16-13-6-4-11(5-7-13)9-17-15(22)12-2-1-3-14(8-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) |
| Standard InChI Key | MFDGANRPYIZJMI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide (IUPAC name: N-[(4-fluorophenyl)methyl]-3-(tetrazol-1-yl)benzamide) is a benzamide derivative with distinct substituents at the 3-position of the benzene ring and the amide nitrogen. Its molecular formula, , reflects the incorporation of a fluorine atom and a tetrazole ring, contributing to a molecular weight of 297.29 g/mol. The compound’s SMILES notation, C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F, provides a simplified representation of its structure, emphasizing the tetrazole (N2C=NN=N2) and 4-fluorobenzyl (NCC3=CC=C(C=C3)F) moieties.
Structural Significance
The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capabilities . The 4-fluorobenzyl group contributes to lipophilicity, potentially improving membrane permeability. This combination of features positions the compound as a scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves sequential reactions:
-
Amide Bond Formation: Coupling 3-(1H-tetrazol-1-yl)benzoic acid with 4-fluorobenzylamine using carbodiimide reagents (e.g., EDC or DCC) in the presence of a catalyst such as DMAP.
-
Tetrazole Ring Introduction: Cycloaddition of nitriles with sodium azide under acidic conditions, a method validated for related tetrazole-bearing compounds .
Key challenges include optimizing reaction yields and minimizing byproducts. For instance, the tetrazole ring’s sensitivity to pH requires precise control during cycloaddition.
Purification and Characterization
Post-synthesis purification employs column chromatography and recrystallization. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase ensures >95% purity, critical for biological assays.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR: Signals at δ 8.5–8.7 ppm correspond to tetrazole protons, while δ 7.2–7.9 ppm integrate aromatic protons from the benzamide and fluorobenzyl groups. The amide proton appears as a singlet near δ 10.1 ppm.
-
C NMR: Peaks at 165–170 ppm confirm the amide carbonyl, and 160–165 ppm indicate the fluorine-substituted aromatic carbon .
Infrared (IR) Spectroscopy
Strong absorptions at 1670 cm (amide C=O stretch) and 1250 cm (C-F stretch) validate functional groups.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 297.29, consistent with the molecular weight.
Comparative Analysis with Structural Analogues
The methyl-substituted analogue shows a 4.7% increase in molecular weight, which may enhance hydrophobic interactions but reduce solubility. Conversely, the fluorine-on-benzamide variant demonstrates reduced steric bulk, potentially favoring target binding.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the tetrazole and fluorobenzyl groups to optimize potency and selectivity.
-
In Vivo Toxicology: Assessing acute and chronic toxicity in animal models to establish safety profiles.
-
Formulation Development: Exploring nanoencapsulation or prodrug strategies to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume